PLK4 Kinase Inhibition: Direct Comparative Potency vs. Aurora Kinase A and B
In a patented series of compounds, a derivative containing the (2-chloro-5-methoxypyrimidin-4-yl)amino moiety demonstrated high potency against PLK4 kinase, with an IC50 of 1.59 nM [1]. Crucially, the same compound exhibited significantly lower activity against the closely related Aurora kinase family members, Aurora B (IC50 = 164 nM) and Aurora A (IC50 = 1520 nM) [1]. This intra-assay comparison provides direct evidence of a >100-fold selectivity window for PLK4 over Aurora A within the same molecular context, highlighting the contribution of the pyrimidine substructure to achieving this selectivity profile.
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.59 nM (for PLK4) |
| Comparator Or Baseline | 164 nM (for Aurora B); 1520 nM (for Aurora A) |
| Quantified Difference | 103-fold less potent against Aurora B; 956-fold less potent against Aurora A |
| Conditions | In vitro kinase assay using human recombinant PLK4 (ThermoFisher, cat #PV6396), Aurora B (ThermoFisher, cat #PR9210B), and Aurora A, measured by ADP-Glo Kinase assay. |
Why This Matters
This data demonstrates the potential for this core substructure to confer high target selectivity among related kinases, a critical parameter for chemical probes and lead optimization.
- [1] Oric Pharmaceuticals. (2023). US Patent Application US20230365537, Example 10. Data curated by BindingDB (BDBM635885). View Source
